

Spectroscopic Profile of Methyl 3-Methylpentanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-methylpentanoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-methylpentanoate**, a key organic compound with applications in various fields of chemical research and development. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **methyl 3-methylpentanoate**.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (C5)	~0.9	Triplet	~7.5
CH ₃ (at C3)	~0.9	Doublet	~6.5
CH ₂ (C4)	~1.4	Multiplet	-
CH (C3)	~1.9	Multiplet	-
CH ₂ (C2)	~2.2	Doublet	~8.0
OCH ₃	~3.6	Singlet	-

Note: The above ¹H NMR data is predicted based on the analysis of similar structures and general principles of NMR spectroscopy, as specific experimental data with full assignment was not available in the searched literature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Carbon	Chemical Shift (δ , ppm)
C1 (C=O)	~173
C2 (CH ₂)	~41
C3 (CH)	~34
C4 (CH ₂)	~29
C5 (CH ₃)	~11
CH ₃ (at C3)	~19
OCH ₃	~51

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2960-2870	C-H stretch (alkane)
~1740	C=O stretch (ester)
~1460	C-H bend (alkane)
~1170	C-O stretch (ester)

Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity (%)	Putative Fragment
130	Low	[M] ⁺ (Molecular Ion)
101	Moderate	[M - C ₂ H ₅] ⁺
88	High	[CH ₃ OC(O)CH ₂ CH(CH ₃)] ⁺
74	100 (Base Peak)	[CH ₃ OC(O)CH ₂] ⁺ (McLafferty rearrangement)
57	High	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-25 mg of **methyl 3-methylpentanoate**. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[1]
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]

- Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[2] The final sample height in the tube should be around 4-5 cm.[1]
- Cap the NMR tube securely.

- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[1]
 - Shim the magnetic field to optimize its homogeneity and achieve high resolution.[1]
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).[1][3]
- Data Acquisition:
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.[1][4] For quantitative ^{13}C NMR, a longer relaxation delay is necessary.[4]
 - Acquire the free induction decay (FID) data.
- Data Processing:
 - Apply Fourier transformation to the FID to obtain the NMR spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of a Liquid Sample

- Sample Preparation:

- Ensure the ATR crystal is clean and dry.[5]
- Place a single drop of neat **methyl 3-methylpentanoate** directly onto the center of the ATR crystal.[6][7]
- Instrument Setup:
 - Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.[7]
 - Set the desired spectral range (e.g., 4000-400 cm⁻¹) and resolution.[8]
- Data Acquisition:
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum. Co-adding multiple scans can improve the signal-to-noise ratio.[8]
- Data Processing:
 - The instrument software will automatically perform the background subtraction.
 - Identify the wavenumbers of the absorption peaks in the resulting spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

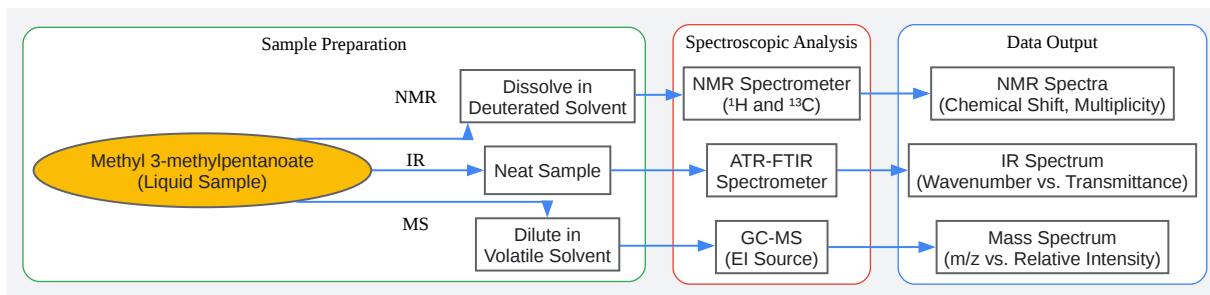
- Sample Preparation:
 - Prepare a dilute solution of **methyl 3-methylpentanoate** in a volatile organic solvent (e.g., dichloromethane or hexane).[9]
 - Transfer the solution to a GC vial.
- Instrument Setup:

- Install an appropriate capillary column (e.g., a nonpolar or medium-polarity column) in the gas chromatograph.[10]
- Set the GC oven temperature program, starting at a low temperature and ramping up to ensure separation of components.[11]
- Set the injector temperature and the GC-MS interface temperature.[11]
- Use helium as the carrier gas at a constant flow rate.[11]
- The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

- Data Acquisition:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet.[11]
 - The sample is vaporized and separated on the GC column.
 - As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.
- Data Processing:
 - The software generates a total ion chromatogram (TIC) and a mass spectrum for the peak corresponding to **methyl 3-methylpentanoate**.
 - Analyze the mass spectrum to identify the molecular ion and the major fragment ions.

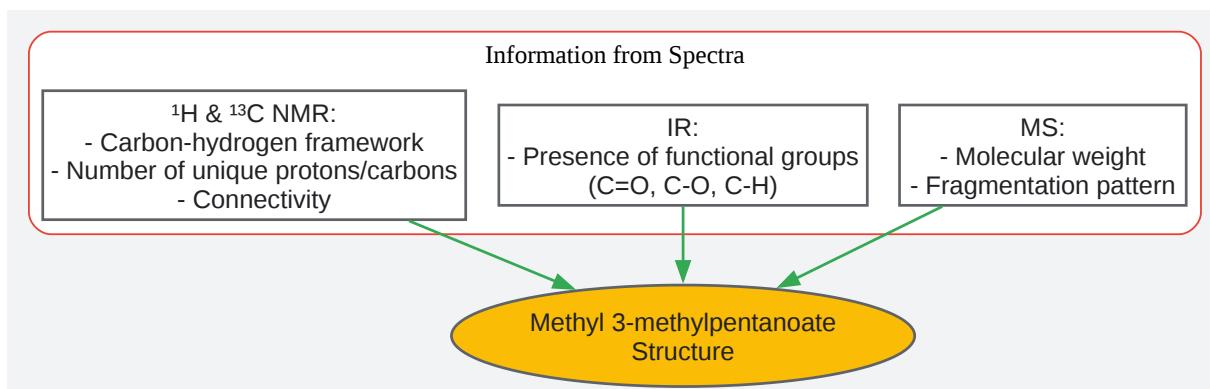
Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic analysis of **methyl 3-methylpentanoate**.



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Caption: Overall workflow for the spectroscopic analysis of **methyl 3-methylpentanoate**.



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Caption: Logical relationship between spectroscopic data and structural elucidation.

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